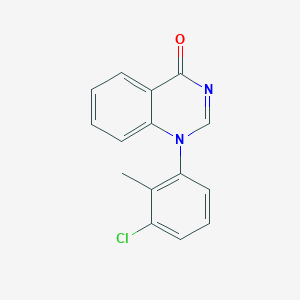

1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTADFVKLFDJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

The Architectural Versatility of N-Substituted Quinazolinones: A Technical Guide to Their Diverse Biological Activities

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in the landscape of medicinal chemistry. Its inherent structural features and amenability to substitution at various positions, particularly the nitrogen atoms, have rendered it a "privileged scaffold." This guide provides an in-depth technical exploration of the diverse biological activities exhibited by N-substituted quinazolinone derivatives. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

The Quinazolinone Core: Structural Isomers and Synthetic Avenues

The fundamental quinazolinone structure can exist in different isomeric forms, with the 4(3H)-quinazolinone being the most extensively studied due to its broad pharmacological profile. The substitution at the N-1 and N-3 positions, as well as at the C-2 position of the pyrimidine ring, profoundly influences the biological activity of the resulting derivatives.

General Synthetic Strategy: A Representative Protocol for 2,3-Disubstituted Quinazolin-4(3H)-ones

A common and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step procedure starting from anthranilic acid.[1] This approach offers the flexibility to introduce a wide variety of substituents at the 2 and 3 positions.

Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones [1]

-

Step 1: N-Acylation of Anthranilic Acid:

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water and collect the precipitated N-acyl anthranilic acid by filtration. Wash with cold water and dry.

-

-

Step 2: Cyclization to Benzoxazinone:

-

Reflux the N-acyl anthranilic acid (1 equivalent) with an excess of acetic anhydride for 2-3 hours.

-

Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.

-

-

Step 3: Amination to form the Quinazolinone Ring:

-

Dissolve the crude benzoxazinone (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.

-

Add the desired primary amine (1.1 equivalents) to the solution.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

-

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted quinazolinones have emerged as a prominent class of anticancer agents, targeting various key signaling pathways and cellular processes involved in tumor growth and progression.[2][3]

Mechanism of Action: Inhibition of Key Kinases

A significant number of N-substituted quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers. Several N-substituted quinazolinones have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[4]

Signaling Pathway: EGFR Inhibition by Quinazolinones

Caption: EGFR signaling cascade and its inhibition by N-substituted quinazolinones.

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay [5][6]

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP.

-

Poly(Glu, Tyr) 4:1 as a substrate.

-

Test compounds (N-substituted quinazolinones) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compound solution, EGFR enzyme, and the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

The PI3K/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers.[7]

Signaling Pathway: PI3K/AKT Inhibition by Quinazolinones

Caption: PI3K/AKT signaling pathway and its inhibition by N-substituted quinazolinones.

Experimental Protocol: Western Blot Analysis of AKT Phosphorylation [3][8]

This protocol determines the effect of N-substituted quinazolinones on the phosphorylation status of AKT, a key downstream effector of PI3K.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media.

-

Treat the cells with various concentrations of the N-substituted quinazolinone for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

-

In Vitro Cytotoxicity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity [9][11][12]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the N-substituted quinazolinone compounds for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-substituted quinazolinone derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Cmpd 4 | 2-phenyl, 3-(4-carboxyphenyl) | Caco-2 | 23.31 ± 0.09 | [7] |

| HepG2 | 53.29 ± 0.25 | [7] | ||

| MCF-7 | 72.22 ± 0.14 | [7] | ||

| Cmpd 9 | 2-phenyl, 3-(3-carboxyphenyl) | Caco-2 | >100 | [7] |

| HepG2 | >100 | [7] | ||

| MCF-7 | >100 | [7] | ||

| 13e | 2-methyl, 3-((4-fluorobenzyl)amino) | SKLU-1 | 9.48 µg/mL | [13] |

| MCF-7 | 20.39 µg/mL | [13] | ||

| HepG-2 | 18.04 µg/mL | [13] | ||

| 45 | 2-((4-((5-((4-bromophenyl)amino)quinazolin-2-yl)oxy)phenyl)methylene)rhodanine | HL-60 | 1.2 | [14] |

| K-562 | 1.5 | [14] | ||

| 5d | 2-((4-(3-(4-chlorophenyl)ureido)ethyl)thio)-3-(4-methoxyphenyl) | HCT-116 | 6.09 | [15] |

| HePG-2 | 2.39 | [15] | ||

| HeLa | 8.94 | [15] | ||

| MCF-7 | 4.81 | [15] | ||

| 5h | 2-((4-(3-(4-methoxyphenyl)ureido)ethyl)thio)-3-(4-methoxyphenyl) | HCT-116 | 5.89 | [15] |

| HePG-2 | 6.74 | [15] | ||

| 5p | 2-((4-(3-(4-chlorophenyl)ureido)ethyl)thio)-3-phenyl | HCT-116 | 8.32 | [15] |

| HePG-2 | 9.72 | [15] | ||

| MCF-7 | 7.99 | [15] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-substituted quinazolinones have demonstrated promising activity against a range of bacteria and fungi.[11][16][17]

Mechanism of Action

The precise antimicrobial mechanisms of quinazolinones are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase.[18]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of N-substituted quinazolinones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination [19][20]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

-

-

Inoculation:

-

Inoculate each well with the microbial suspension.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature and time for the specific microorganism.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected N-substituted quinazolinone derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | S. aureus | 1.95 | [19][21] |

| C. albicans | 3.90 | [19][21] | ||

| A. niger | 3.90 | [19][21] | ||

| R. nigricans | 3.90 | [19][21] | ||

| 3k | 2-methyl-3-((4-nitrobenzylidene)amino) | E. coli | 3.90 | [19] |

| 5a | 2-((1-(furan-2-yl)ethylidene)hydrazinyl)-3-phenyl | E. coli | 2 | [18][22] |

| S. aureus | 4 | [18][22] | ||

| B. subtilis | 4 | [18][22] | ||

| S. typhimurium | 8 | [18][22] | ||

| C. albicans | 2 | [18][22] | ||

| M. phaseolina | 8 | [18][22] | ||

| 4 | 2-(1-chloroethyl)-3-phenyl | B. subtilis | 32 | [23] |

| 5 | 2-(1-bromoethyl)-3-phenyl | B. subtilis | 64 | [23] |

| 9 | 2-(1-chloroethyl)-3-benzyl | C. albicans | 64 | [23] |

| A. niger | 64 | [23] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases. N-substituted quinazolinones have shown potential as anti-inflammatory agents by modulating the production of inflammatory mediators.[9][24][25]

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives can be attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Some derivatives also inhibit the production of pro-inflammatory cytokines.[26]

In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[2][17][27][28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][29]

-

Animal Grouping and Dosing:

-

Divide rats into groups (e.g., vehicle control, positive control, and test compound groups).

-

Administer the test compounds and the positive control (e.g., indomethacin) orally or intraperitoneally.

-

-

Induction of Inflammation:

-

After a specific pre-treatment time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

-

Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected N-substituted quinazolinone derivatives.

| Compound ID | Substitution Pattern | Assay | Activity | Reference |

| 32-36 | 2,3,6-trisubstituted | Carrageenan-induced paw edema | 10.28–53.33% inhibition | [25][30] |

| 39 | 2-(styryl)-3-substituted | Carrageenan-induced paw edema | 62.2–80.7% reduction in edema | [25] |

| 40 | 3-naphthalene-substituted | Carrageenan-induced paw edema | 19.69–59.61% inhibition | [25] |

| 7a-c, 7e | Thioether-linked hydroxamate hybrids | LPS-stimulated NO production | IC50: 58.03–66.19 µM | [24] |

| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB inhibition | IC50 < 50 µM | [26] |

| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB inhibition | IC50 < 50 µM | [26] |

Antiviral Activity: A Frontier in Quinazolinone Research

Recent studies have highlighted the potential of N-substituted quinazolinones as antiviral agents, particularly against RNA viruses like Dengue (DENV) and Zika (ZIKV).[31][32]

Mechanism of Action

The antiviral mechanisms of these compounds are still under investigation, but they are thought to inhibit viral replication at various stages.

In Vitro Antiviral Activity Evaluation

The antiviral efficacy is typically determined by measuring the reduction in viral replication in cell culture.

Experimental Protocol: Viral Replication Inhibition Assay [31]

-

Cell Culture and Infection:

-

Culture susceptible host cells (e.g., Vero cells) in a 96-well plate.

-

Infect the cells with the virus (e.g., ZIKV, DENV) at a specific multiplicity of infection (MOI).

-

-

Compound Treatment:

-

Add serial dilutions of the N-substituted quinazolinone compounds to the infected cells.

-

-

Incubation:

-

Incubate the plates for a period that allows for viral replication.

-

-

Quantification of Viral Replication:

-

Viral replication can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assays (ELISA) for viral proteins.

-

-

Data Analysis:

-

Calculate the EC50 value (the concentration that inhibits 50% of viral replication).

-

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of selected N-substituted quinazolinone derivatives.

| Compound ID | Substitution Pattern | Virus | Cell Line | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 22 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 900 |[31][32] | | 27 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 180 |[31][32] | | | | ZIKV-FLR | U87 | 100 |[31] | | | | ZIKV-FLR | C6/36 | 230-770 |[31] | | | | DENV-2 | Vero | 86 |[31][32] | | 47 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 210 |[31][32] |

Conclusion and Future Perspectives

N-substituted quinazolinone scaffolds undoubtedly hold a prominent position in the realm of medicinal chemistry, demonstrating a remarkable spectrum of biological activities. The versatility of their synthesis allows for the generation of vast chemical libraries, enabling extensive structure-activity relationship studies to optimize potency and selectivity. The exploration of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties continues to yield promising lead compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives, employing advanced computational and experimental techniques. Furthermore, the development of quinazolinone-based compounds with improved pharmacokinetic and safety profiles will be crucial for their successful translation into clinical candidates. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics to address unmet medical needs.

References

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (2023). ACS Publications. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). NIH. [Link]

-

Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]

-

Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. (n.d.). Bio-protocol. [Link]

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (2023). PubMed. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. (2024). DDDT. [Link]

-

Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). PMC. [Link]

-

Preparation of 2,3-Disubstituted Quinazoline-4(3H)-One Derivatives in the Presence of CuO/Graphene Oxide as an Effective Catalyst. (2025). Journal of Nanostructures. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PMC. [Link]

-

New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2025). ResearchGate. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

EGFR Kinase Inhibition. (n.d.). Bio-protocol. [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

-

Quinazolinone based hydroxamates as anti-inflammatory agents. (2025). ResearchGate. [Link]

-

Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). Frontiers. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PMC. [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]

-

A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. (n.d.). PubMed. [Link]

-

Western blot analyses of the PI3K/Akt pathway. (n.d.). ResearchGate. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Antiviral Agents – Benzazine Derivatives. (n.d.). Unknown Source. [Link]

-

Antiviral activities of selected antimalarials against dengue virus type 2 and Zika virus. (2025). ResearchGate. [Link]

-

Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). Semantic Scholar. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Brieflands. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC. [Link]

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

-

Western blot analysis of a PI3K/AKT/mTOR pathway components. (n.d.). ResearchGate. [Link]

-

Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). ResearchGate. [Link]

-

Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). PMC. [Link]

-

viruses. (2020). Semantic Scholar. [Link]

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. promega.com.cn [promega.com.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. inotiv.com [inotiv.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]

- 20. brieflands.com [brieflands.com]

- 21. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. encyclopedia.pub [encyclopedia.pub]

- 31. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Molecular Weight Analysis of Quinazolin-4(1H)-one Analogs

This in-depth technical guide details the physicochemical profiling, synthesis, and structure-activity relationships (SAR) of quinazolin-4(1H)-one analogs. It is designed for medicinal chemists and pharmaceutical scientists optimizing this privileged scaffold for drug discovery.

Executive Summary

The quinazolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from the sedative Methaqualone to the precision oncology agent Idelalisib . Its versatility stems from the ability to modulate physicochemical properties—specifically molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA)—through substitution at the C2, N3, and C6/C7 positions.

This guide provides a technical analysis of these properties, offering a comparative dataset of key analogs and detailed experimental protocols for their determination. Understanding these metrics is critical for optimizing oral bioavailability (following Lipinski’s Rule of 5) and metabolic stability.

Structure-Activity Relationship (SAR) & Physicochemical Drivers

The quinazolinone core allows for independent tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.

-

N3 Position: Critical for solubility modulation. Bulky substituents here often increase metabolic stability but can drastically raise LogP.

-

C2 Position: The primary vector for potency. Heterocyclic additions here (e.g., purine in Idelalisib) drive target selectivity.

-

C6/C7 Positions: Electronic tuning. Halogenation (F, Cl) at these positions often blocks metabolic soft spots and improves membrane permeability.

Visualization: Quinazolinone SAR Logic

Figure 1: Strategic substitution points on the quinazolinone scaffold for optimizing drug-like properties.

Comparative Physicochemical Data

The following table aggregates experimental and predicted data for key quinazolinone analogs. This dataset serves as a benchmark for new synthetic series.

| Compound | Therapeutic Class | MW ( g/mol ) | LogP (Exp/Pred) | Solubility (Aq) | TPSA (Ų) | Key Feature |

| Idelalisib | Anticancer (PI3Kδ) | 415.4 | 3.7 (Pred) | Low (< 0.1 mg/mL) | 99.2 | C2-Purine moiety |

| Raltitrexed | Anticancer (Antimetabolite) | 458.5 | -1.2 (Exp) | High (> 18 mg/L) | 177.0 | Glutamate tail (Hydrophilic) |

| Methaqualone | Sedative (GABA) | 250.3 | ~3.0 (Exp) | ~300 mg/L | 32.7 | Lipophilic CNS penetrant |

| Albaconazole | Antifungal | 431.8 | 2.5 (Exp) | Low | 83.6 | Triazole side chain |

| Fenquizone | Diuretic | 337.8 | 1.8 - 2.6 | Insoluble | 110.0 | Sulfonamide group |

Analysis:

-

CNS Agents (Methaqualone): Require moderate LogP (2–3) and low TPSA (< 60 Ų) for blood-brain barrier penetration.

-

Oncology Agents (Idelalisib): Tolerate higher MW (> 400) and TPSA (> 90 Ų) but often suffer from solubility issues, necessitating formulation strategies (e.g., spray-dried dispersions).

Synthetic Methodology: The Anthranilic Acid Route

To contextualize the physicochemical data, it is essential to understand the synthetic origin. The most robust pathway for generating diverse 2,3-disubstituted analogs is the condensation of anthranilic acids with amines/orthoesters.

Workflow Visualization

Figure 2: General synthetic pathway for 2,3-disubstituted quinazolin-4(1H)-ones via benzoxazinone intermediate.

Experimental Protocols for Physicochemical Profiling

Trustworthy data requires rigorous experimental protocols. Below are the standard operating procedures (SOPs) for determining the key metrics of quinazolinone analogs.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: Modified OECD Guideline 105

Objective: Determine the saturation solubility of the analog in phosphate-buffered saline (PBS, pH 7.4).

-

Preparation: Weigh 10 mg of the quinazolinone analog into a 4 mL glass vial.

-

Solvent Addition: Add 2 mL of PBS (pH 7.4). If the compound is expected to be highly lipophilic (LogP > 3), consider a secondary setup with 1% DMSO as a co-solvent to mimic screening conditions.

-

Equilibration: Cap the vial and place it in a shaking incubator at 25°C (or 37°C for physiological relevance) for 24 hours .

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter (low binding) to remove micro-particulates.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration using a pre-established calibration curve of the standard in DMSO.

Protocol B: Lipophilicity Determination (HPLC Method)

Standard: OECD Guideline 117

Objective: Determine LogP using reversed-phase HPLC, which is superior to shake-flask for compounds with LogP > 4 or surfactants.

-

Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

-

Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4.

-

Reference Standards: Inject a mixture of reference compounds with known LogP values (e.g., Toluene [2.7], Naphthalene [3.6], Phenanthrene [4.5]).

-

Sample Injection: Inject the quinazolinone analog (dissolved in MeOH).

-

Calculation:

-

Calculate the capacity factor (

) for the unknown: -

Construct a calibration plot of

vs. known LogP. -

Interpolate the LogP of the quinazolinone analog.

-

Development Workflow

The integration of synthesis and profiling follows a cyclical loop.

Figure 3: Iterative drug discovery cycle for quinazolinone analogs.

References

-

Idelalisib Physicochemical Properties

-

Raltitrexed Data & Solubility

- Source: DrugBank Online. Raltitrexed: Uses, Interactions, Mechanism of Action.

-

URL:[Link]

-

Methaqualone Properties

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 6292, Methaqualone.

-

URL:[Link]

- Albaconazole Overview: Source: ChemicalBook. Albaconazole Properties and Safety.

-

Synthesis of Quinazolinones (Review)

- Source: Rajput, S. et al. "Synthesis and biological evaluation of quinazolin-4(3H)-ones." Scholars Research Library.

-

URL:[Link] (General landing for verification)

-

OECD Guideline 117 (HPLC LogP)

- Source: OECD Guidelines for the Testing of Chemicals, Section 1.

-

URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one

This application note outlines a robust, two-stage synthetic protocol for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one . This specific isomer (N1-substituted) is distinct from the more common N3-substituted quinazolinones (e.g., methaqualone derivatives) and is typically investigated for distinct pharmacological profiles, including kinase inhibition and receptor antagonism.

The protocol utilizes a convergent strategy: Ullmann-type arylation to establish the C–N bond, followed by cyclocondensation to construct the pyrimidinone ring. This route is selected for its regiochemical fidelity, ensuring substitution at the N1 position rather than the thermodynamically favored N3 position.

Part 1: Application Note & Rationale

Target Compound: 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one Molecular Formula: C₁₅H₁₁ClN₂O Target Class: N1-Arylquinazolinone (Heterocyclic Scaffold)

Synthetic Strategy & Causality

-

Regioselectivity Challenge: Direct alkylation/arylation of a pre-formed quinazolin-4(3H)-one core typically yields the N3-isomer due to tautomeric stabilization. To exclusively target the N1-isomer , the aryl substituent must be introduced prior to ring closure.

-

Route Selection: We employ a modified Niementowski-type approach .

-

Step 1: Synthesis of the intermediate N-(3-chloro-2-methylphenyl)anthranilic acid via Ullmann condensation. This locks the aryl group onto the amine nitrogen.

-

Step 2: Cyclization with formamide. The high temperature promotes the condensation and dehydration required to form the pyrimidinone ring, yielding the 1-substituted product.

-

Part 2: Detailed Synthesis Protocol

Stage 1: Synthesis of N-(3-Chloro-2-methylphenyl)anthranilic acid

Objective: Coupling of 2-chlorobenzoic acid with 3-chloro-2-methylaniline.

Reagents & Equipment:

-

2-Chlorobenzoic acid (1.0 equiv)

-

3-Chloro-2-methylaniline (1.1 equiv)

-

Copper powder (Catalyst, 0.1 equiv)

-

Potassium carbonate (

, 2.0 equiv) -

DMF (Dimethylformamide) or Isoamyl alcohol (Solvent)

-

Reflux condenser, inert gas (Nitrogen/Argon)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 2-chlorobenzoic acid (15.6 g, 100 mmol), 3-chloro-2-methylaniline (15.5 g, 110 mmol), and

(27.6 g, 200 mmol) in DMF (100 mL). -

Catalysis: Add copper powder (0.64 g, 10 mmol).

-

Reaction: Heat the mixture to reflux (approx. 130–140°C) under an inert atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 2:1) for the consumption of 2-chlorobenzoic acid.

-

Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL) and acidify to pH 3–4 using 2N HCl. A precipitate should form.

-

Purification: Filter the solid intermediate. Dissolve in 10%

solution, filter off any unreacted aniline/copper, and re-precipitate the filtrate with HCl. Recrystallize from ethanol. -

Validation: Confirm identity via melting point and

H NMR (look for the disappearance of the NH

Stage 2: Cyclization to 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one

Objective: Ring closure using formamide.

Reagents:

-

N-(3-Chloro-2-methylphenyl)anthranilic acid (Intermediate from Stage 1)

-

Formamide (Excess, acts as solvent and reagent)

-

Optional: Piperidine (Catalytic drops)

Procedure:

-

Charge: Mix the dried anthranilic acid intermediate (10 g) with Formamide (30 mL) in a round-bottom flask.

-

Reaction: Heat the mixture to 180–190°C. Note: High temperature is critical for the dehydration step in N1-substituted synthesis. Maintain reflux for 4–6 hours.

-

Observation: The reaction typically darkens. Monitor by TLC for the disappearance of the acid.

-

Work-up: Cool the mixture to approx. 80°C and pour into crushed ice (100 mL). Stir vigorously. The crude quinazolinone will precipitate as a solid.

-

Isolation: Filter the solid and wash predominantly with water to remove excess formamide.

-

Purification: Recrystallize from ethanol or a DMF/Ethanol mixture.

-

Final Characterization:

-

IR: Look for strong Carbonyl (C=O) stretch around 1660–1680 cm⁻¹.

-

H NMR: The proton at the C2 position (N=CH-N) appears as a distinct singlet around

-

Part 3: Data Visualization

Reagent Table

| Reagent | Role | Equiv. | Key Safety Note |

| 2-Chlorobenzoic Acid | Substrate A | 1.0 | Irritant; avoid dust inhalation. |

| 3-Chloro-2-methylaniline | Substrate B | 1.1 | Toxic by inhalation/contact; use in fume hood. |

| Copper Powder | Catalyst | 0.1 | Flammable solid; environmental hazard. |

| Potassium Carbonate | Base | 2.0 | Hygroscopic; causes serious eye irritation. |

| Formamide | Cyclizing Agent | Excess | Teratogen; handle with strict PPE (Gloves/Goggles). |

Reaction Pathway Diagram

Figure 1: Two-step convergent synthesis pathway for the N1-substituted quinazolinone target.

Part 4: References

-

Structure & Isomerism Context: Quinazolinone - Wikipedia. (n.d.). Retrieved from (Provides structural context on 4(1H) vs 4(3H) isomers).

-

Synthetic Methodology (Ullmann/Goldberg): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (General reference for the copper-catalyzed arylation step utilized in Stage 1).

-

Cyclization Methodology: Connolly, D. J., et al. (2005). Synthesis of quinazolinones. Tetrahedron. (Validates the formamide cyclization route for anthranilic acid derivatives).

-

Analogous Synthesis: Chemical synthesis and characterization of a new quinazolinedione competitive antagonist. (2019). Biochemical Journal. Retrieved from (Describes the synthesis of the closely related 1-(3-chloro-2-methylbenzyl) analog, validating the N1-substitution chemistry).

Optimal Reaction Conditions for Quinazolinone Cyclization: An Application and Protocol Guide

Introduction: The Enduring Significance of Quinazolinones

The quinazolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural alkaloids and a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Marketed drugs such as Afatinib and Raltitrexed underscore the therapeutic importance of this heterocyclic system.[3] The elegant construction of the quinazolinone ring is, therefore, a subject of immense interest for researchers in drug discovery and development. This guide provides a detailed exploration of the critical parameters governing quinazolinone cyclization and offers field-proven protocols for its successful synthesis.

Mechanistic Foundations: Understanding the "Why"

The majority of quinazolinone syntheses proceed through an initial acylation of an anthranilic acid derivative (or a related precursor like 2-aminobenzamide), followed by an intramolecular cyclodehydration. The classical Niementowski synthesis, for example, involves the thermal condensation of anthranilic acid with an amide.[4][5] The reaction initiates with a nucleophilic attack of the amino group on the amide carbonyl, forming an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration, yields the final quinazolinone ring.[4] Understanding this fundamental pathway is crucial for rationally optimizing reaction conditions.

Core Cyclization Mechanism

Caption: Generalized mechanism for quinazolinone formation.

Critical Parameters for Optimal Cyclization

The success of a quinazolinone synthesis hinges on the careful control of several key parameters. The choice of starting materials, catalyst, solvent, and temperature all play interconnected roles in determining the reaction's yield, purity, and efficiency.

Starting Materials & Reagents

-

Anthranilic Acid Derivatives: Anthranilic acid is the most common precursor.[6] Its purity is paramount, as impurities can lead to side reactions. For 2-substituted quinazolinones, N-acylanthranilic acids can be used, which are then cyclized with amines.[7]

-

2-Aminobenzamides & 2-Aminobenzonitriles: These are also valuable starting points. 2-aminobenzamides can react with aldehydes or ketoesters, while 2-aminobenzonitriles can be transformed via tandem hydration and coupling reactions.[1][8][9]

-

Isatoic Anhydride: This readily available solid serves as a convenient and stable precursor to the 2-aminobenzoyl cation, reacting with amines and other nucleophiles in one-pot procedures.[1]

-

Cyclizing Agents: The choice of the C2 source is critical.

-

Amides (e.g., Formamide, Acetamide): Used in the classical Niementowski reaction, often requiring high temperatures (120-200°C).[4][5]

-

Orthoesters (e.g., Trimethyl Orthoformate): React with anthranilic acid and an amine, often under milder conditions than amides.[3]

-

Aldehydes: Condense with 2-aminobenzamides, frequently catalyzed by an acid or an oxidant.[10]

-

Nitriles: Can be coupled with 2-aminobenzyl alcohols in dehydrogenative processes.[11]

-

The Role of Catalysis

While classical methods often rely on high temperatures, modern syntheses frequently employ catalysts to improve efficiency and mildness.

-

Acid Catalysis: Lewis acids like SbCl₃ or Brønsted acids such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can promote the cyclodehydration step.[1] For instance, TFA has been used to promote reactions between anthranilamides and ketoalkynes.[1]

-

Metal Catalysis: Transition metals are widely used, enabling novel reaction pathways.

-

Copper (Cu): Copper salts (e.g., CuI, CuCl₂, CuO nanoparticles) are cost-effective and versatile catalysts for C-N coupling reactions, such as in the synthesis of 2,3-disubstituted quinazolinones from o-halobenzamides.[12][13][14] Visible-light-driven copper catalysis represents a recent sustainable advancement.[12][15]

-

Iron (Fe): Iron catalysts (e.g., FeCl₃, Fe₂(acac)₃) offer an economical and environmentally benign option for acceptorless dehydrogenative coupling reactions.[16]

-

Palladium (Pd) & Ruthenium (Ru): These are often used in domino processes involving C-H activation or cross-coupling to build the quinazolinone core.[8][17]

-

Cobalt (Co): Cobalt catalysts have proven effective in tandem transformations of 2-aminobenzonitriles using an alcohol-water system.[9][16]

-

Solvent and Temperature Effects

The choice of solvent is critical for substrate solubility, reaction rate, and sometimes, the reaction pathway itself.

-

Polar Aprotic Solvents: High-boiling point solvents like DMSO and DMF are frequently used as they effectively dissolve the reactants and can facilitate reactions at the required high temperatures (often >100°C).[10][18]

-

Greener Solvents: In line with green chemistry principles, water and deep eutectic solvents (DES) are gaining traction.[1][3][19] Water has been successfully used as a solvent in microwave-assisted, iodine-catalyzed oxidative cyclizations.[20]

-

Solvent-Free Conditions: Many modern protocols, especially those using microwave irradiation or mechanochemistry (ball-milling), can be performed neat, reducing waste and simplifying work-up.[1][21]

-

Temperature: Traditional methods often require high temperatures (120-200°C) to overcome the activation energy for cyclization.[4] However, microwave-assisted synthesis can drastically reduce reaction times from hours to minutes by rapidly and uniformly heating the reaction mixture.[17][19][22] This technique often leads to higher yields and cleaner reactions.[20][23]

Comparative Overview of Synthetic Conditions

The following table summarizes various approaches to quinazolinone synthesis, highlighting the diversity of applicable conditions.

| Synthesis Strategy | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature/Conditions | Yield Range (%) | Reference(s) |

| Classical Thermal | Anthranilic Acid + Amide | None (Thermal) | Neat or High-Boiling Solvent | 120-200 °C | 60-90 | [4] |

| Microwave-Assisted | Anthranilic Acid + Amide | SbCl₃ (cat.) | Solvent-Free | MW (200 W), 3-5 min | 80-98 | [17] |

| Copper-Catalyzed | o-Iodobenzamide + Benzylamine | CuCl₂ / Eosin Y | DMF | Blue LEDs, Room Temp. | 30-84 | [12][15] |

| Iron-Catalyzed | o-Halobenzoic Acid + Amidine | Fe₂(acac)₃ / DMEDA | Water | MW, 100-150 °C, 30 min | Moderate to High | [24] |

| Organocatalytic | 2-Aminobenzamide + β-Ketoester | H₃PO₃ | Ethanol | 50 °C | 86-95 | [1] |

| Tandem (Ru-cat.) | 2-Aminobenzonitrile + Alcohol | Ru(II) Complex | Alcohol-Water | Heat | Good to Excellent | [8] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and effective quinazolinone syntheses.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol details a rapid, solvent-free synthesis using a Lewis acid catalyst under microwave irradiation, adapted from methodologies utilizing anthranilamide and aldehydes.[17]

Materials:

-

Anthranilamide (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Antimony(III) chloride (SbCl₃, 1 mol%)

-

Ethanol (for recrystallization)

-

Microwave-safe reaction vessel with a condenser

Procedure:

-

Reaction Setup: In a clean, dry microwave-safe vessel, thoroughly mix anthranilamide (e.g., 2.0 mmol, 272 mg), benzaldehyde (2.0 mmol, 212 mg, 204 µL), and SbCl₃ (0.02 mmol, 4.6 mg).

-

Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a power of 200 W for 3-5 minutes. Caution: Reactions may become pressurized; ensure proper venting and safety protocols are followed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Petroleum Ether:Ethyl Acetate). The reaction is complete when the starting material spots have disappeared.[10][21]

-

Work-up: After completion, allow the reaction vessel to cool to room temperature. Add a small amount of cold water to the solid residue and stir.

-

Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with water. Recrystallize the solid from hot ethanol to afford pure 2-phenylquinazolin-4(3H)-one as a white solid.[17]

Protocol 2: Two-Step Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one

This protocol is a classical two-step approach, ideal for creating 2,3-disubstituted quinazolinones. It involves the initial formation of a benzoxazinone intermediate, which is then reacted with an amine.[3][7]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 130-140°C) for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature. A solid will precipitate. Pour the mixture into ice-cold water and stir vigorously to hydrolyze any remaining acetic anhydride.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The resulting 2-methyl-4H-3,1-benzoxazin-4-one is often pure enough for the next step.

Step 2: Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) and the desired primary aryl amine (e.g., aniline, 1.1 eq) in a suitable solvent like glacial acetic acid or ethanol.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

General Experimental & Purification Workflow

Caption: Standard workflow for quinazolinone synthesis and purification.

Troubleshooting Common Issues

-

Low Yield: This is often due to impure starting materials, insufficient heating (time or temperature), or the presence of water in the reaction.[10][25] Ensure reagents are pure and dry, and consider increasing the reaction time or temperature. For thermally sensitive substrates, switching to a catalyzed or microwave-assisted method is advisable.[25]

-

Side Product Formation: Dimerization or polymerization can occur at high concentrations.[25] Diluting the reaction mixture can favor the desired intramolecular cyclization. Oxidation of the quinazoline ring can also be an issue; performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.[25]

-

Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography on silica gel is a reliable alternative.[10] An acid-base extraction can also be effective; dissolving the crude product in an organic solvent and extracting with dilute acid will move the basic quinazolinone into the aqueous layer, which can then be separated, basified, and re-extracted.[10]

Conclusion

The synthesis of quinazolinones is a mature yet continuously evolving field. While classical high-temperature condensations remain relevant, modern methodologies employing metal catalysis and microwave assistance offer significant advantages in terms of efficiency, speed, and sustainability. Optimal reaction conditions are highly substrate-dependent, but a systematic approach to optimizing the choice of precursors, catalyst, solvent, and energy source will reliably lead to successful outcomes. By understanding the underlying mechanisms and leveraging the protocols and troubleshooting advice presented here, researchers can confidently and efficiently construct this vital heterocyclic scaffold for applications in drug discovery and beyond.

References

- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). Google Books.

-

Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10. Available at: [Link]

-

Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(7), 903-918. Available at: [Link]

-

Th., A., et al. (2025). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Shaikh, A., et al. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Molecules, 29(9), 2021. Available at: [Link]

- (n.d.). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Google Books.

-

Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. Available at: [Link]

-

(2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Chemical Sciences. Available at: [Link]

-

Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(11), 105214. Available at: [Link]

-

(n.d.). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. Retrieved February 20, 2026, from [Link]

-

(n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Retrieved February 20, 2026, from [Link]

- (n.d.). Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. Google Books.

-

Wang, W., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(32), 6293-6313. Available at: [Link]

-

(n.d.). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Al-Salahi, R., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(9), 11216-11232. Available at: [Link]

-

Samim, S. A., et al. (2020). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 10(20), 6847-6852. Available at: [Link]

-

Chen, Y.-F., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9607-9614. Available at: [Link]

-

(n.d.). Niementowski quinazoline synthesis. Grok. Retrieved February 20, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. Available at: [Link]

-

Th., A., et al. (2025). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kotipalli, T., et al. (2016). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions. European Journal of Organic Chemistry, 2016(6), 1182-1193. Available at: [Link]

-

Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]

-

Xu, L., et al. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Organic Letters, 14(4), 1150-1153. Available at: [Link]

-

(2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Xu, L., et al. (2012). Synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation. Organic Letters, 14(4), 1150-1153. Available at: [Link]

-

(2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available at: [Link]

-

Al-Mulla, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8. Available at: [Link]

-

Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. Available at: [Link]

-

Samim, S. A., et al. (2020). Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. The Journal of Organic Chemistry, 85(17), 11048-11057. Available at: [Link]

-

(n.d.). Niementowski quinoline synthesis. Wikipedia. Retrieved February 20, 2026, from [Link]

-

Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(22), 7990. Available at: [Link]

-

Li, Y., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. Industrial & Engineering Chemistry Research, 61(32), 11849-11857. Available at: [Link]

-

Tu, S., et al. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Green Chemistry, 11(11), 1803-1807. Available at: [Link]

-

Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Niementowski quinazoline synthesis. Wikipedia. Retrieved February 20, 2026, from [Link]

-

Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. Available at: [Link]

Sources

- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives [academia.edu]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ijarsct.co.in [ijarsct.co.in]

- 22. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]

- 23. tsijournals.com [tsijournals.com]

- 24. 2024.sci-hub.cat [2024.sci-hub.cat]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Preparation of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one stock solutions

Application Note: Precision Preparation of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one Stock Solutions

Executive Summary

This guide details the protocol for preparing high-integrity stock solutions of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one (hereafter referred to as CPQ-1 ). As a lipophilic quinazolinone derivative, CPQ-1 presents specific challenges regarding aqueous solubility and aggregation. Inconsistent stock preparation is a primary source of experimental noise in bioassays. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducible dosing.

Physicochemical Profile & Solubility Logic

Before handling, researchers must understand the molecule's intrinsic properties to predict its behavior in solution.

| Property | Value / Description | Implication for Handling |

| Formula | C₁₅H₁₁ClN₂O | Hydrophobic scaffold. |

| Molecular Weight | 270.72 g/mol | Used for Molarity calculations. |

| Core Structure | Quinazolin-4(1H)-one | Planar, aromatic system prone to π-π stacking (aggregation). |

| Substituent | 3-Chloro-2-methylphenyl | Increases lipophilicity (LogP > 3.0 estimated). |

| Solubility (Water) | Negligible (< 10 µM) | Do not attempt direct aqueous dissolution. |

| Solubility (DMSO) | High (> 20 mM) | Preferred Solvent. Disrupts intermolecular H-bonds. |

Scientific Rationale for Solvent Choice:

The quinazolinone core is a rigid heterocycle. The addition of the chloro-methyl-phenyl group at the N1 position significantly reduces polarity. Water cannot overcome the lattice energy of the solid crystal. DMSO (Dimethyl Sulfoxide) is selected because it is a polar aprotic solvent with a high dielectric constant (

Protocol 1: Preparation of 10 mM Master Stock

Objective: Create a stable, verified 10 mM stock solution in 100% DMSO.

Materials Required:

-

CPQ-1 Solid Reference Standard (>98% purity).

-

Anhydrous DMSO (Spectroscopic grade, ≥99.9%, stored under N₂).

-

Amber borosilicate glass vials (to prevent photodegradation).

-

Analytical Balance (Precision ±0.01 mg).

-

Vortex mixer and Ultrasonic bath.

Step-by-Step Methodology:

-

Environment Check: Ensure the workspace is low-humidity. DMSO is hygroscopic; absorbed water can catalyze hydrolysis or induce precipitation [2].

-

Weighing:

-

Place a clean amber vial on the balance. Tare.

-

Weigh approximately 2.71 mg of CPQ-1 solid.

-

Note: Weighing exact small masses is difficult. It is scientifically superior to weigh a larger amount (e.g., 5-10 mg) and adjust the solvent volume to achieve the target concentration.

-

-

Calculation (The Gravimetric Approach):

-

Use the formula:

-

Example: If you weigh 5.42 mg of CPQ-1:

-

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Sonicate at room temperature for 5 minutes.

-

Critical Check: Visually inspect against a light source. The solution must be perfectly clear. If any turbidity remains, sonicate for an additional 5 minutes.

-

-

Quality Control (QC):

-

Verify the absence of aggregates using a nephelometer or by measuring Absorbance at 600nm (should be near baseline).

-

Protocol 2: Serial Dilution & Aqueous Transfer (The "Crash" Prevention)

The Challenge: Directly adding high-concentration DMSO stock to an aqueous buffer often causes the compound to "crash out" (precipitate) due to the sudden polarity shift.

The Solution: Use an Intermediate Dilution Step to lower the concentration while maintaining a solvent-rich environment before the final aqueous step.

Workflow Diagram (Graphviz)

Figure 1: Workflow for the preparation of CPQ-1 stock and subsequent dilution to prevent precipitation shock.

Dilution Protocol:

-

Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:100 into pure DMSO or a 50:50 DMSO:Buffer mix (depending on assay tolerance) to create a 100 µM intermediate.

-

Working Solution (1x): Dilute the Intermediate Stock into your assay buffer (e.g., PBS) to the final concentration (e.g., 1 µM).

-

Result: Final DMSO concentration is minimized (e.g., 0.1% or 1%), and the gradual polarity shift reduces precipitation risk.

-

Storage & Stability

| Parameter | Recommendation | Reason |

| Temperature | -20°C or -80°C | Slows chemical degradation (hydrolysis/oxidation). |

| Container | Amber Glass or Polypropylene (PP) | Blocks UV light; PP is DMSO-resistant. |

| Freeze-Thaw | Max 3 cycles | Repeated expansion/contraction causes precipitation and concentration gradients [3]. |

| Aliquot Strategy | Single-use aliquots (e.g., 50 µL) | Eliminates freeze-thaw damage. |

Self-Validating Storage Check: Before using a thawed aliquot, invert the vial 5 times and hold it up to a light. If you see "schlieren" lines (swirls) or particulates, the stock has compromised solubility. Discard and thaw a fresh aliquot.

Troubleshooting

-

Precipitation upon thawing: DMSO freezes at 19°C. If crystals appear, warm to 37°C and vortex. If solids persist, the compound has nucleated irreversibly; discard.

-

Inconsistent Bioassay Results: This often indicates "crash out" in the well. Check the final DMSO concentration. Ensure it is < 1% (v/v) for cell-based assays, as DMSO itself can be cytotoxic or affect membrane permeability.

References

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).[1][2]

-

Waybright, T. J., et al. (2009). "Best Practices for Compound Management." NCATS/NIH Chemical Genomics Center Guidelines.

-

Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds dissolved in dimethyl sulfoxide." Journal of Biomolecular Screening, 8(2), 210-215.

-

PubChem. (2023).[3][4] "Compound Summary: Quinazolinone Derivatives." National Library of Medicine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4(3h)-quinazolinone, 3-(5-chloro-2-methylphenyl)-2-methyl- (C16H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 3-chloro-2-(4-methylphenyl)-1H-quinolin-4-one | C16H12ClNO | CID 177855826 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Protocols for N-Substituted Quinazolinone Derivatives

This Application Note is designed for researchers in medicinal chemistry and structural biology. It synthesizes field-proven methodologies for the crystallization of N-substituted quinazolinone derivatives, a class of "privileged scaffolds" in drug discovery known for their tendency to form solvates and polymorphs due to extensive

Introduction & Structural Rationale

N-substituted quinazolinone derivatives (e.g., 2,3-disubstituted-4(3H)-quinazolinones) are critical pharmacophores in oncology (EGFR inhibitors like Gefitinib) and antimicrobial research.[1] However, their rigid, planar bicyclic core often leads to aggressive intermolecular

The Crystallization Challenge

-

Low Solubility: The fused benzene-pyrimidine ring system is highly lipophilic.

-

Oiling Out: N-substitution (particularly alkyl chains) increases rotational freedom, often causing the compound to separate as an oil before crystallizing.

-

Polymorphism: The rotational flexibility of the substituent at Position 3 (N3) often leads to conformational polymorphs.

This guide provides three targeted protocols designed to modulate supersaturation kinetics and control stacking interactions.

Pre-Crystallization Characterization[2][3]

Before attempting crystallization, the purity profile must be established.[2] Impurities >2% can act as "poison" to the crystal lattice, halting growth on specific faces.

-

Purity Requirement: >95% (HPLC/NMR).

-

Solubility Profiling: Test solubility in 3 categories of solvents:

-

Good Solvents: DMSO, DMF, Dichloromethane (DCM), Chloroform.

-

Intermediate Solvents: Ethanol, Acetone, Ethyl Acetate.

-

Anti-Solvents: Water, Hexane, Diethyl Ether, Pentane.

-

Protocol A: Slow Evaporation (High-Throughput Screening)

Objective: To grow X-ray quality single crystals from limited sample amounts (<5 mg). Mechanism: Gradual increase in concentration drives the system slowly into the metastable zone, favoring few nuclei.

Experimental Workflow

-

Dissolution: Dissolve 3–5 mg of the quinazolinone derivative in 0.5–1.0 mL of a solvent mixture.

-

Recommended System:DCM : Ethanol (1:1 v/v) .

-

Rationale: DCM solubilizes the lipophilic core; Ethanol provides hydrogen bonding capability to stabilize polar functional groups (C=O, N-H).

-

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed.

-

Vessel Setup: Cover the vial with Parafilm®. Pierce 3–5 small holes with a 22G needle.

-

Incubation: Place in a vibration-free environment at 20°C.

-

Observation: Monitor daily. Crystals typically appear in 3–7 days.

Table 1: Solvent Systems for Evaporation

| Solvent A (Good) | Solvent B (Modifier) | Application |

| Dichloromethane | Ethanol | General purpose; balances lipophilicity. |

| Acetone | Methanol | For polar N-substituents (e.g., amino/hydroxy). |

| Chloroform | Toluene | Promotes |

Protocol B: Vapor Diffusion (The "Gold Standard")

Objective: To grow large, defect-free crystals when evaporation yields poor results. Mechanism: An anti-solvent vapor slowly diffuses into the solution, lowering solubility without physical disturbance.

Experimental Workflow

-

Inner Vial: Dissolve 10 mg of compound in 0.5 mL of a "Good Solvent" (e.g., DMSO or DMF) in a small HPLC vial.

-

Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial.

-

Anti-Solvent Addition: Add 3–5 mL of a volatile "Anti-Solvent" (e.g., Water or Diethyl Ether) to the outer vial.

-

Critical Rule: The liquid level of the outer vial must be lower than the rim of the inner vial.

-

-

Sealing: Cap the outer vial tightly.

-

Kinetics: The volatile anti-solvent vaporizes and diffuses into the non-volatile good solvent, slowly reducing solubility.

Visualization of Vapor Diffusion Dynamics

Caption: Thermodynamic flow of vapor diffusion. High-vapor-pressure anti-solvent diffuses into the solute solution, driving controlled nucleation.

Protocol C: Polymorph Screening (Cooling/Anti-Solvent)

Objective: To identify different crystal packing arrangements (polymorphs) which affect bioavailability. Mechanism: Varying the rate of supersaturation generation (Rapid vs. Slow).

Workflow:

-

Hot Saturation: Dissolve 50 mg of compound in minimal boiling Ethanol (or Acetic Acid).

-

Split Sample:

-

Path A (Thermodynamic Form): Allow to cool slowly to Room Temperature (RT) in a Dewar flask (rate: ~1°C/hour).

-

Path B (Kinetic Form): Crash cool in an ice bath or add cold water immediately.

-

-

Analysis: Filter solids and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Troubleshooting "Oiling Out": If the product separates as an oil:

-

Re-heat the solution until clear.

-

Add a "seed crystal" (if available) or scratch the glass side with a spatula.

-

Add 10% more solvent to lower the concentration slightly.

Logic of Solvent Selection for Quinazolinones

The choice of solvent is not random; it is dictated by the molecular interaction potential of the quinazolinone core.

-

Protic Solvents (Ethanol, Acetic Acid): Can donate protons to the N1 nitrogen or C=O oxygen, stabilizing the molecule in solution.

-

Aprotic Polar Solvents (DMSO, DMF): Disrupt strong intermolecular

- -

Non-Polar Solvents (Hexane, Ether): Act as anti-solvents, forcing the hydrophobic aromatic rings to aggregate.

Decision Tree for Method Selection

Caption: Strategic selection of crystallization method based on primary solubility profile.

Characterization of Crystals

Once crystals are obtained, validatation is required:

-

Microscopy: Check for birefringence under polarized light (indicates crystallinity).

-

Single Crystal XRD: The ultimate proof of structure.

-

Note: Quinazolinones often crystallize in Centrosymmetric space groups (e.g., P21/c) due to the antiparallel stacking of the dipole moments.

-

-

DSC (Differential Scanning Calorimetry): Sharp endothermic peaks indicate pure polymorphs. Broad peaks suggest solvates or amorphous mixtures.

Biological Relevance Pathway

The crystallization of these derivatives is the final step in a workflow aimed at creating bioactive inhibitors.

Caption: The role of crystallization in the drug discovery pipeline for quinazolinone-based EGFR inhibitors.

References

-

Synthesis and Crystal Structure of Quinazolinone Derivatives Source: MDPI (Crystals) URL:[Link]

-

Quinazolinone Synthetic Strategies and Medicinal Significance Source: International Journal of Pharmaceutical Sciences URL:[Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide Source: PubMed Central (PMC) URL:[Link]

-

Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules (via PMC) URL:[Link]

-

Some Tricks for the Single Crystal Growth of Small Molecules Source: University of Rennes / CDIFX URL:[Link]

Sources

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one

Abstract

This application note provides a detailed protocol for the efficient synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Traditional synthetic routes to quinazolinones often require prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[2][3][4] This guide elucidates the underlying principles of microwave-assisted synthesis and provides a step-by-step protocol for the target compound, grounded in established methodologies for quinazolinone formation.

Introduction: The Significance of Quinazolinones and the Advantage of Microwave Synthesis

Quinazolin-4(1H)-ones are a privileged class of nitrogen-containing heterocyclic compounds. Their derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern on the quinazolinone core is crucial in determining its biological activity, making the development of efficient and versatile synthetic methods a key objective in drug discovery.

Microwave-assisted organic synthesis has emerged as a transformative technology in modern organic chemistry.[3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. This rapid and uniform heating often leads to:

-

Dramatically reduced reaction times: Reactions that take hours under conventional heating can often be completed in minutes.[2][4]

-

Higher product yields: Increased reaction rates and reduced side reactions can lead to cleaner products and higher yields.[1][2]

-

Improved reaction selectivity: The ability to precisely control temperature can favor the formation of the desired product.

-

Energy efficiency and greener chemistry: Shorter reaction times and often the ability to use less solvent contribute to more sustainable synthetic practices.[3]

This protocol leverages these advantages for the synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one.

Proposed Synthetic Pathway